Cas no 52688-11-6 (2-Cyano-acetic acid cyclohexyl ester)

2-Cyano-acetic acid cyclohexyl ester is a versatile ester derivative of cyanoacetic acid, characterized by the presence of a cyclohexyl group. This compound is primarily utilized in organic synthesis as a key intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its cyano and ester functional groups enable participation in condensation, alkylation, and nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The cyclohexyl moiety enhances solubility in organic solvents while contributing to steric and electronic modulation in reaction pathways. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its balanced reactivity profile makes it suitable for fine chemical manufacturing processes requiring precise control.
2-Cyano-acetic acid cyclohexyl ester structure
52688-11-6 structure
商品名:2-Cyano-acetic acid cyclohexyl ester
CAS番号:52688-11-6
MF:C9H13NO2
メガワット:167.207
MDL:MFCD00014293
CID:93641
PubChem ID:96357

2-Cyano-acetic acid cyclohexyl ester 化学的及び物理的性質

名前と識別子

    • Cyclohexyl cyanoacetate
    • cyclohexyl 2-cyanoacetate
    • 2-Cyano-acetic acid cyclohexyl ester
    • Acetic acid,cyano-,cyclohexyl ester
    • NSC 69952
    • AI3-07187
    • Acetic acid, cyano-, cyclohexyl ester
    • NSC-69952
    • EN300-26480
    • NS00032553
    • AKOS001354572
    • A870931
    • AS-58644
    • MFCD00014293
    • BCP12783
    • 52688-11-6
    • Z223461868
    • DTXSID30200657
    • NSC69952
    • CCA68811
    • EINECS 258-104-9
    • FT-0640094
    • YESQLMJPTKPRSK-UHFFFAOYSA-N
    • SCHEMBL5357978
    • G75719
    • DB-052167
    • MDL: MFCD00014293
    • インチ: InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2
    • InChIKey: YESQLMJPTKPRSK-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(CC1)OC(=O)CC#N

計算された属性

  • せいみつぶんしりょう: 167.09500
  • どういたいしつりょう: 167.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 50.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: N/A℃
  • ふってん: 285.4±13.0 ºC (760 Torr)
  • フラッシュポイント: 130.3±6.6 ºC,
  • 屈折率: 1.4620 (589.3 nm 20 ºC)
  • ようかいど: 微溶性(2.7 g/l)(25ºC)、
  • PSA: 50.09000
  • LogP: 1.77598
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-Cyano-acetic acid cyclohexyl ester セキュリティ情報

2-Cyano-acetic acid cyclohexyl ester 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Cyano-acetic acid cyclohexyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D765898-5g
Cyclohexyl 2-cyanoacetate
52688-11-6 99%
5g
$180 2023-09-04
Enamine
EN300-26480-10.0g
cyclohexyl 2-cyanoacetate
52688-11-6 85.0%
10.0g
$318.0 2025-03-21
TRC
C993568-10mg
2-Cyano-acetic acid cyclohexyl ester
52688-11-6
10mg
$ 50.00 2022-06-06
TRC
C993568-50mg
2-Cyano-acetic acid cyclohexyl ester
52688-11-6
50mg
$ 95.00 2022-06-06
Enamine
EN300-26480-0.5g
cyclohexyl 2-cyanoacetate
52688-11-6 85.0%
0.5g
$89.0 2025-03-21
Enamine
EN300-26480-0.1g
cyclohexyl 2-cyanoacetate
52688-11-6 85.0%
0.1g
$40.0 2025-03-21
Enamine
EN300-26480-5g
cyclohexyl 2-cyanoacetate
52688-11-6 85%
5g
$177.0 2023-09-14
OTAVAchemicals
3585925-50MG
cyclohexyl 2-cyanoacetate
52688-11-6 90%
50MG
$58 2023-06-26
A2B Chem LLC
AB72349-25g
Cyclohexyl cyanoacetate
52688-11-6 99%
25g
$260.00 2023-12-30
A2B Chem LLC
AB72349-250mg
Cyclohexyl cyanoacetate
52688-11-6 90%
250mg
$393.00 2024-04-19

2-Cyano-acetic acid cyclohexyl ester 関連文献

  • 1. CCLXII.—Syntheses of cyclic compounds. Part III. The reduction of some unsaturated cyano-esters by moist aluminium amalgam. A new synthesis of mono-substituted malonic acids and of βββ′β′-tetramethyladipic acid. Further evidence for the multiplanar configuration of the cycloheptane ring

2-Cyano-acetic acid cyclohexyl esterに関する追加情報

2-Cyano-acetic acid cyclohexyl ester (CAS No. 52688-11-6): An Overview of Its Properties, Applications, and Recent Research Advances

2-Cyano-acetic acid cyclohexyl ester (CAS No. 52688-11-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its unique structural features, has found applications in a variety of industries due to its chemical stability and reactivity. In this article, we will delve into the properties, synthesis methods, applications, and recent research developments of 2-Cyano-acetic acid cyclohexyl ester.

Chemical Structure and Properties

2-Cyano-acetic acid cyclohexyl ester is a white crystalline solid with the molecular formula C10H13NO2. The compound features a cyano group (-CN) and an ester functional group (-COO-) attached to a cyclohexyl ring. These functional groups contribute to its unique chemical properties, including high reactivity and stability under various conditions. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity of adjacent functional groups. The ester group, on the other hand, can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

The physical properties of 2-Cyano-acetic acid cyclohexyl ester include a melting point of approximately 55-57°C and a boiling point of around 230°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and processes.

Synthesis Methods

The synthesis of 2-Cyano-acetic acid cyclohexyl ester can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyanoacetic acid with cyclohexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via an esterification mechanism:

Cyanoacetic acid + Cyclohexanol → 2-Cyano-acetic acid cyclohexyl ester + Water

Another approach involves the reaction of cyanoacetyl chloride with cyclohexanol under basic conditions. This method is particularly useful for large-scale production due to its higher yield and purity:

Cyanoacetyl chloride + Cyclohexanol → 2-Cyano-acetic acid cyclohexyl ester + Hydrogen chloride

Applications in Organic Synthesis

2-Cyano-acetic acid cyclohexyl ester is widely used as a building block in organic synthesis due to its versatile reactivity. One of its key applications is in the synthesis of heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. For example, it can be used as a starting material for the preparation of pyridines, pyrimidines, and other nitrogen-containing heterocycles through various cyclization reactions.

The compound's reactivity also makes it useful in the synthesis of amino acids and peptides. The cyano group can be converted to an amine through reduction reactions, while the ester group can be hydrolyzed to form the corresponding carboxylic acid. This dual functionality allows for the preparation of a wide range of amino acids and peptides with specific structural features.

Pharmaceutical Applications

In the pharmaceutical industry, 2-Cyano-acetic acid cyclohexyl ester has shown promise as an intermediate in the synthesis of various drugs. One notable application is in the production of antiviral agents. For instance, it has been used as a key intermediate in the synthesis of nucleoside analogs that exhibit potent antiviral activity against HIV and hepatitis viruses.

The compound's ability to undergo selective functional group transformations also makes it valuable in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. By designing prodrugs using 2-Cyano-acetic acid cyclohexyl ester, researchers can improve drug delivery and reduce side effects.

MATERIALS SCIENCE APPLICATIONS

Beyond pharmaceuticals, 2-Cyano-acetic acid cyclohexyl ester has found applications in materials science due to its unique chemical properties. One area where it has shown potential is in the development of functional polymers. The cyano group can participate in polymerization reactions to form polymers with specific mechanical and thermal properties. These polymers have been explored for use in coatings, adhesives, and composite materials.

The compound's reactivity also makes it suitable for use in photoresists and other photolithographic materials used in semiconductor manufacturing. By incorporating 2-Cyano-acetic acid cyclohexyl ester into photoresist formulations, researchers can improve their sensitivity to light and enhance their resolution capabilities.

Recent Research Developments

The ongoing research on 2-Cyano-acetic acid cyclohexyl ester continues to uncover new applications and improve existing methods for its synthesis and use. One recent study published in the Journal of Organic Chemistry explored a novel catalytic method for synthesizing this compound using environmentally friendly conditions. The researchers developed a palladium-catalyzed cross-coupling reaction that significantly reduced reaction time and improved yield compared to traditional methods.

In another study published in Chemical Communications, scientists investigated the use of 2-Cyano-acetic acid cyclohexyl ester as a precursor for preparing metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, catalysis, and drug delivery. The study demonstrated that by using this compound as a building block, researchers could synthesize MOFs with enhanced stability and tunable pore sizes.

A third area of recent research focuses on the biological activity of compounds derived from 2-Cyano-acetic acid cyclohexyl ester. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent anticancer activity against several human cancer cell lines. The researchers identified specific structural features that contributed to this activity, providing valuable insights for future drug design efforts.

Safety Considerations strong> p > p >While 2 - Cy ano - ac etic ac id cy clo hex yl es ter strong >is generally considered safe when handled properly , standard laboratory precautions should always be followed . It is important to wear appropriate personal protective equipment (PPE) , such as gloves , goggles , and lab coats , when working with this compound . Additionally , proper ventilation should be maintained to prevent inhalation of vapors . In case of accidental exposure , immediate medical attention should be sought . p > p >< strong >Conclusion strong > p > p >< strong > 2 - Cy ano - ac etic ac id cy clo hex yl es ter strong >(CAS No . 52688 - 11 - 6 ) is a multifunctional compound with a wide range of applications across various fields . Its unique chemical structure , characterized by a cy ano group and an es ter functional group , contributes to its high reactivity and stability . Recent research developments have further expanded our understanding of this compound ' s potential uses , from organic synthesis to pharmaceuticals and materials science . As research continues , it is likely that new applications will emerge , solidifying 2 - Cy ano - ac etic ac id cy clo hex yl es ter strong >as an important player in modern chemistry . p > article > < /response >

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